![molecular formula C22H18N2O2 B5521584 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a class of chemicals that have been synthesized and studied due to their interesting chemical structures and potential applications in various fields. The focus here is on the chemical properties and synthesis rather than their applications in medicine to comply with your request.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including condensation reactions, reduction reactions, and acylation reactions. These processes typically start from commercially available materials and can involve various chemical transformations to achieve the desired product (H. Bin, 2015).
Molecular Structure Analysis
Molecular structure analysis of such compounds is usually performed using techniques such as X-ray diffraction, NMR (nuclear magnetic resonance), IR (infrared spectroscopy), MS (mass spectrometry), and UV-Vis (ultraviolet-visible spectroscopy). These methods help in determining the conformation, geometric structure, and electronic structure of the molecule (S. Demir et al., 2016).
Chemical Reactions and Properties
The chemical reactions typically involve interactions with various reagents and conditions that lead to the formation or modification of the benzoxazole ring or the phenylpropanamide moiety. The properties of the compound, such as reactivity, stability, and chemical interactions, can be influenced by the presence of different functional groups and the molecular structure itself (C. Hajji et al., 2002).
Scientific Research Applications
Synthesis Methods and Derivatives
Efficient Synthesis Methods
A novel and efficient method for synthesizing derivatives related to N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has been developed. This includes the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives using aromatic diamines, Meldrum's acid, and isocyanides in CH2Cl2 at ambient temperatures. This method offers high yields without using catalysts or activation, providing an alternative approach for synthesizing benzo[b][1,5]diazepine derivatives with broad biological activities (Shaabani et al., 2009).
Synthesis of OLED Materials
The compound has been used as a dopant in the fabrication of organic light-emitting diodes (OLEDs). A series of 2-(stilben-4-yl)benzoxazole derivatives were prepared and used in OLEDs, demonstrating bright blue emission with luminance ranging between 8,000 and 13,000 cd/m2 (Ko et al., 2001).
Antimicrobial and Antiproliferative Applications
N-(Substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides were synthesized and screened for in vitro antibacterial and antifungal activities. They demonstrated potential as bacteriostatic/fungistatic agents and as antiproliferative agents against various cancer cell lines (Kumar et al., 2012).
Novel Applications and Properties
Thermal and Mechanical Properties in Polymers
The incorporation of phenylnitrile functional groups into benzoxazine monomers enhances the thermal stability and dynamic mechanical properties of cured polybenzoxazines. This implies potential applications in materials science, particularly in areas requiring materials with improved thermal properties (Qi et al., 2009).
Use in Antitumor Agents
The compound has shown potential antitumor effects. Its synthesis, starting from commercially available materials, and its structure characterization suggest its applicability in developing novel antitumor agents (Bin, 2015).
Application in Anti-Tubercular Drugs
It has been used in the synthesis of challenging anti-tubercular scaffolds, showing promising in vitro activity against Mycobacterium tuberculosis. These compounds have also demonstrated non-cytotoxic nature against human cancer cell lines, adding to their potential as therapeutic agents (Nimbalkar et al., 2018).
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-21(15-10-16-6-2-1-3-7-16)23-18-13-11-17(12-14-18)22-24-19-8-4-5-9-20(19)26-22/h1-9,11-14H,10,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEBIPLHJHMFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.